

# Spectroscopic Data of (S)-Morpholine-2-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: (S)-Morpholine-2-carboxylic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **(S)-Morpholine-2-carboxylic acid**, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous structures and established spectroscopic principles. The information herein serves as a valuable reference for the identification, characterization, and quality control of **(S)-Morpholine-2-carboxylic acid** in a research and development setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(S)-Morpholine-2-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, D<sub>2</sub>O)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.10	dd	1H	H-2
~3.95	m	1H	H-6a
~3.75	m	1H	H-6b
~3.40	m	1H	H-3a
~3.20	m	1H	H-3b
~3.05	m	1H	H-5a
~2.85	m	1H	H-5b
~4.80 (variable)	s	2H	NH, OH (exchangeable)

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	C=O (Carboxylic acid)
~67.0	C-6
~58.0	C-2
~45.0	C-3
~43.0	C-5

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid H-bonding)
3350-3200	Medium	N-H stretch
2980-2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid)
1440-1395	Medium	O-H bend
1320-1210	Strong	C-O stretch
~1100	Strong	C-O-C stretch (ether)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion	Notes
132.06	[M+H] <sup>+</sup>	Molecular ion (protonated)
114.05	[M+H-H <sub>2</sub> O] <sup>+</sup>	Loss of water
86.06	[M+H-COOH] <sup>+</sup>	Loss of the carboxyl group

Molecular Formula: C<sub>5</sub>H<sub>9</sub>NO<sub>3</sub> Exact Mass: 131.06 g/mol

## Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(S)-Morpholine-2-carboxylic acid** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.6 mL of D<sub>2</sub>O) in a 5 mm NMR tube.<sup>[1]</sup> <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 500 MHz spectrometer. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 12 ppm, and for <sup>13</sup>C NMR, from 0 to 200 ppm. Data processing involves Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.

## Infrared (IR) Spectroscopy

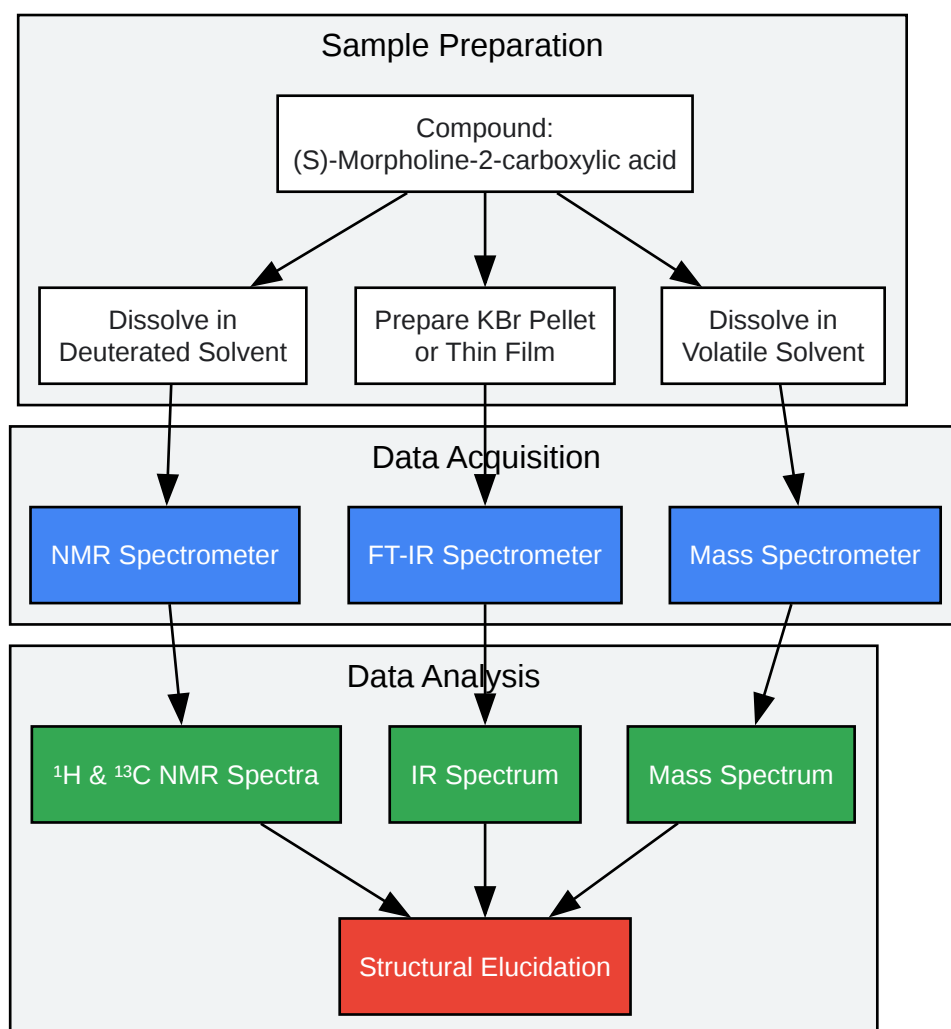
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin solid film.<sup>[2]</sup> For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methanol or methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).<sup>[2]</sup> After the solvent evaporates, the plate with the thin film of the sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .<sup>[3]</sup> A background spectrum of the clean, empty salt plate is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).<sup>[4]</sup><sup>[5]</sup> The sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation, to a concentration of approximately 1 mg/mL.<sup>[6]</sup> This solution is then diluted to the low  $\mu\text{g/mL}$  range and introduced into the ESI source via direct infusion or through a liquid chromatography system.<sup>[6]</sup> The mass analyzer is operated in positive ion mode to detect protonated molecules  $[\text{M}+\text{H}]^+$  and their fragments.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-Morpholine-2-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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